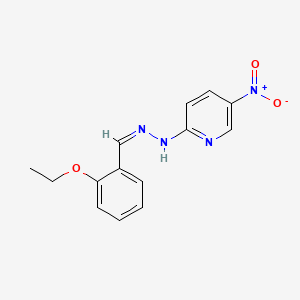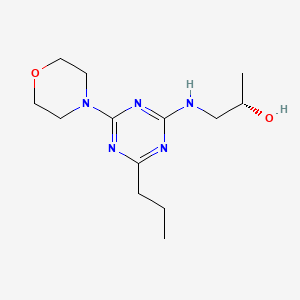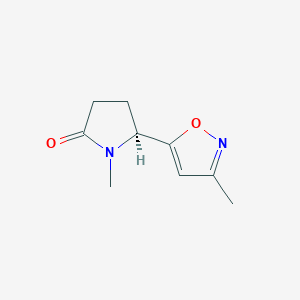
UV7Ydf38MJ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
化学反应分析
Types of Reactions
UV7Ydf38MJ can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
UV7Ydf38MJ has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is used in the development of new materials and industrial processes.
相似化合物的比较
UV7Ydf38MJ can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
ABBOTT-87771: A compound with a similar molecular structure but different functional groups.
ABBOTT-87772: Another related compound with variations in its chemical composition.
These compounds share some similarities with this compound but also have unique properties that distinguish them from each other.
属性
CAS 编号 |
147402-88-8 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
(5S)-1-methyl-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-8(13-10-6)7-3-4-9(12)11(7)2/h5,7H,3-4H2,1-2H3/t7-/m0/s1 |
InChI 键 |
RAWGMEGVYYKGIL-ZETCQYMHSA-N |
手性 SMILES |
CC1=NOC(=C1)[C@@H]2CCC(=O)N2C |
规范 SMILES |
CC1=NOC(=C1)C2CCC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


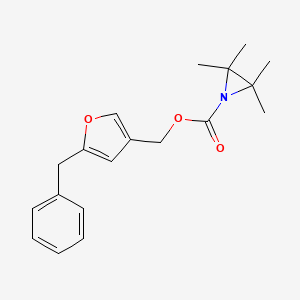
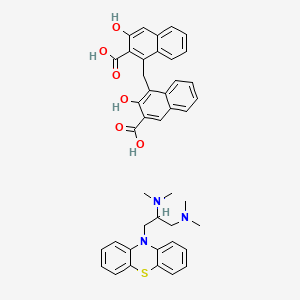


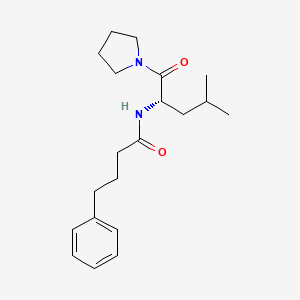
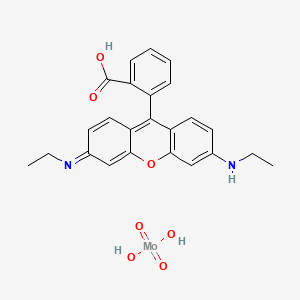
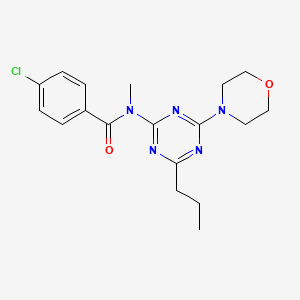


![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
